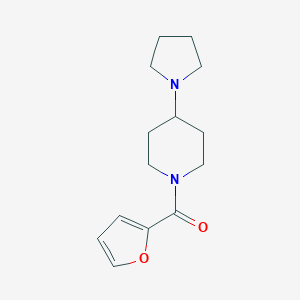![molecular formula C19H25FN2O2 B247270 1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247270.png)
1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane, also known as FUBPAM, is a chemical compound that belongs to the class of benzamide derivatives. It is a potent and selective agonist of the μ-opioid receptor, which is a protein that is involved in the modulation of pain and reward pathways in the brain. FUBPAM has been extensively studied for its potential applications in the field of pain management and addiction treatment.
Mecanismo De Acción
1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane acts as an agonist of the μ-opioid receptor, which is a protein that is involved in the modulation of pain and reward pathways in the brain. When 1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane binds to the μ-opioid receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release and the modulation of neuronal activity. This results in the analgesic and anti-addictive effects of 1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane.
Biochemical and physiological effects:
1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane has been shown to produce analgesic effects in animal models of pain, and has also been shown to reduce the reinforcing effects of opioids in animal models of addiction. 1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane has also been shown to produce sedative effects and to have a low potential for abuse and dependence. Additionally, 1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane has been shown to have a long duration of action, which makes it a promising candidate for the development of long-acting pain medications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane is its potency and selectivity for the μ-opioid receptor, which makes it a useful tool for studying the role of this receptor in pain and addiction. Additionally, 1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane has a long duration of action, which makes it useful for studying the pharmacokinetics of long-acting pain medications. However, one limitation of 1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane is its high cost, which may limit its use in some laboratory settings.
Direcciones Futuras
There are a number of future directions for research on 1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane. One area of interest is the development of long-acting pain medications based on 1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane. Another area of interest is the development of anti-addictive medications based on 1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane, which could be used to treat opioid addiction. Additionally, further research is needed to fully understand the mechanism of action of 1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane, as well as its potential side effects and limitations.
Métodos De Síntesis
1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane can be synthesized using a number of different methods, including the reaction of 4-fluorobenzoyl chloride with piperidine, followed by the addition of azepane. Another method involves the reaction of 4-fluorobenzoyl chloride with N-benzylpiperazine, followed by the addition of azepane. Both of these methods have been shown to yield high purity and high yield 1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane.
Aplicaciones Científicas De Investigación
1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane has been extensively studied for its potential applications in the field of pain management and addiction treatment. It has been shown to be a potent and selective agonist of the μ-opioid receptor, which is a protein that is involved in the modulation of pain and reward pathways in the brain. 1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane has been shown to produce analgesic effects in animal models of pain, and has also been shown to reduce the reinforcing effects of opioids in animal models of addiction.
Propiedades
Nombre del producto |
1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane |
|---|---|
Fórmula molecular |
C19H25FN2O2 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
azepan-1-yl-[1-(4-fluorobenzoyl)piperidin-3-yl]methanone |
InChI |
InChI=1S/C19H25FN2O2/c20-17-9-7-15(8-10-17)18(23)22-13-5-6-16(14-22)19(24)21-11-3-1-2-4-12-21/h7-10,16H,1-6,11-14H2 |
Clave InChI |
CRXYBYTXMYCTQB-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)C(=O)C3=CC=C(C=C3)F |
SMILES canónico |
C1CCCN(CC1)C(=O)C2CCCN(C2)C(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-(4-(4-chlorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247188.png)
![ethyl 4-(3-methyl-4-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247190.png)
![1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine](/img/structure/B247197.png)


![4-[1-(2-Furoyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247202.png)
methanone](/img/structure/B247204.png)
![1-Benzyl-4-[1-(2-furoyl)-4-piperidinyl]piperazine](/img/structure/B247205.png)
![N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247207.png)
![N-[4-({4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B247209.png)
![N-(4-{[4-(4-benzyl-1-piperazinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247210.png)
![1'-[(4-Fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine](/img/structure/B247212.png)
![1-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}azepane](/img/structure/B247213.png)
![1-Benzyl-4-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}piperazine](/img/structure/B247214.png)